molecular formula C8H17FN2O B13768513 (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL

(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL

Cat. No.: B13768513
M. Wt: 176.23 g/mol
InChI Key: ZDHRSXNQOQJQAV-QMMMGPOBSA-N
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Description

(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL is a chemical compound with a unique structure that includes a fluorine atom, a piperazine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL typically involves the reaction of a suitable fluorinated precursor with a piperazine derivative. One common method involves the nucleophilic substitution of a fluorinated alkyl halide with 4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a methyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-fluorinated or methylated derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

(2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific properties, such as hydrophilicity or bioadhesion.

Mechanism of Action

The mechanism of action of (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or electrostatic interactions. The piperazine ring can provide additional binding sites, while the hydroxyl group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Fluoro-3-(4-methylpiperazin-1-YL)propan-1-OL: Unique due to the presence of a fluorine atom and a piperazine ring.

    (2S)-2-Fluoro-3-(4-ethylpiperazin-1-YL)propan-1-OL: Similar structure but with an ethyl group instead of a methyl group.

    (2S)-2-Fluoro-3-(4-methylpiperidin-1-YL)propan-1-OL: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C8H17FN2O

Molecular Weight

176.23 g/mol

IUPAC Name

(2S)-2-fluoro-3-(4-methylpiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C8H17FN2O/c1-10-2-4-11(5-3-10)6-8(9)7-12/h8,12H,2-7H2,1H3/t8-/m0/s1

InChI Key

ZDHRSXNQOQJQAV-QMMMGPOBSA-N

Isomeric SMILES

CN1CCN(CC1)C[C@@H](CO)F

Canonical SMILES

CN1CCN(CC1)CC(CO)F

Origin of Product

United States

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